5-[(5-Bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[(5-Bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a brominated phenyl ring, a nitro group, and a diazinane trione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of 5-bromo-2-hydroxy-3-nitrobenzaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Condensation: Primary amines or hydrazines in the presence of an acid catalyst are typically employed.
Major Products
Reduction: 5-Amino-2-hydroxy-3-nitrophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Condensation: Schiff bases and hydrazones.
Scientific Research Applications
5-[(5-Bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(5-Bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. For instance, its potential as an enzyme inhibitor is attributed to its ability to bind to the active site of enzymes, thereby blocking substrate access. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but lacks the nitro group and diazinane trione moiety.
5-Bromo-2-hydroxy-3-nitroacetophenone: Contains a similar brominated phenyl ring and nitro group but differs in the acetophenone moiety.
Uniqueness
5-[(5-Bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a diazinane trione moiety allows for diverse chemical modifications and applications .
Properties
Molecular Formula |
C11H6BrN3O6 |
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Molecular Weight |
356.09 g/mol |
IUPAC Name |
5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H6BrN3O6/c12-5-1-4(8(16)7(3-5)15(20)21)2-6-9(17)13-11(19)14-10(6)18/h1-3,16H,(H2,13,14,17,18,19) |
InChI Key |
OSJYIXXNFQYEHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=C2C(=O)NC(=O)NC2=O)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
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